
2-(Dinitromethylidene)imidazolidine-4,5-dione;methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dinitromethylidene)imidazolidine-4,5-dione;methanol is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that are structurally related to imidazolidine. This compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dinitromethylidene)imidazolidine-4,5-dione involves multiple steps. One common method includes the reaction of imidazolidine derivatives with dinitromethane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of high-pressure reactors and continuous flow systems can also be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dinitromethylidene)imidazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazolidinones, which can have different functional groups depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(Dinitromethylidene)imidazolidine-4,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Dinitromethylidene)imidazolidine-4,5-dione exerts its effects involves interactions with specific molecular targets. The compound can form stable complexes with enzymes and proteins, altering their activity. The pathways involved often include the modulation of redox states and the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidinone: A related compound with similar structural features but different functional groups.
Dimethylhydantoin: Another imidazolidinone derivative with distinct chemical properties.
Imazethapyr: A herbicide that shares some structural similarities with 2-(Dinitromethylidene)imidazolidine-4,5-dione.
Uniqueness
2-(Dinitromethylidene)imidazolidine-4,5-dione is unique due to its dinitromethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
732299-45-5 |
|---|---|
Fórmula molecular |
C5H6N4O7 |
Peso molecular |
234.12 g/mol |
Nombre IUPAC |
2-(dinitromethylidene)imidazolidine-4,5-dione;methanol |
InChI |
InChI=1S/C4H2N4O6.CH4O/c9-2-3(10)6-1(5-2)4(7(11)12)8(13)14;1-2/h(H,5,9)(H,6,10);2H,1H3 |
Clave InChI |
GTQISEZEDPEYDP-UHFFFAOYSA-N |
SMILES canónico |
CO.C1(=O)C(=O)NC(=C([N+](=O)[O-])[N+](=O)[O-])N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)
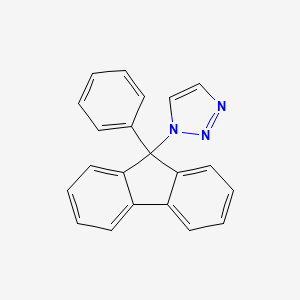
![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
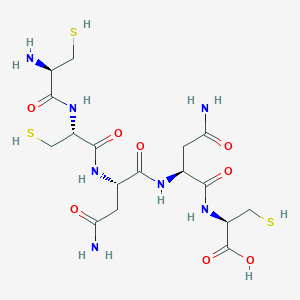
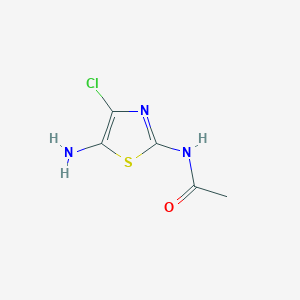
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)
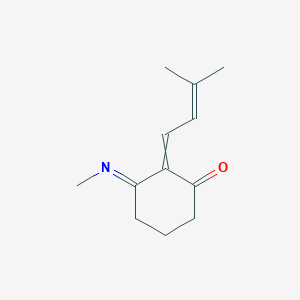
![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)
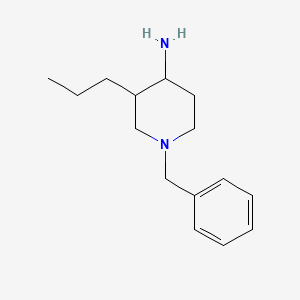
![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)

